Boc-L-beta-homotryptophan

Catalog No.
S672868
CAS No.
229639-48-9
M.F
C17H22N2O4
M. Wt
318,37 g/mole
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-L-beta-homotryptophan

CAS Number

229639-48-9

Product Name

Boc-L-beta-homotryptophan

IUPAC Name

(3S)-4-(1H-indol-3-yl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

Molecular Formula

C17H22N2O4

Molecular Weight

318,37 g/mole

InChI

InChI=1S/C17H22N2O4/c1-17(2,3)23-16(22)19-12(9-15(20)21)8-11-10-18-14-7-5-4-6-13(11)14/h4-7,10,12,18H,8-9H2,1-3H3,(H,19,22)(H,20,21)/t12-/m0/s1

InChI Key

TUZZBYOOQVPWSG-LBPRGKRZSA-N

SMILES

CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)CC(=O)O

Synonyms

229639-48-9;Boc-L-beta-homotryptophan;(S)-3-((tert-Butoxycarbonyl)amino)-4-(1H-indol-3-yl)butanoicacid;Boc-beta-Homotrp-OH;Boc-L-beta-HTrp-OH;Nbeta-Boc-L-beta-homotryptophan;(3S)-3-[(tert-butoxycarbonyl)amino]-4-(1H-indol-3-yl)butanoicacid;(S)-3-(Boc-amino)-4-(3-indolyl)butyricacid;AmbotzBAA6260;Boc-L-beta-Homo-Trp-OH;AC1MC57J;N-beta-Boc-L-Homotryptophan;14981_ALDRICH;SCHEMBL5467203;14981_FLUKA;CTK8F0656;MolPort-003-794-009;ZINC2386867;AKOS024462373;BL760-1;AK162609;AM020579;HE004669;RT-011764;FT-0644066

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)CC(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)CC(=O)O

Structural Modifications of Peptides

Boc-L-β-HTP allows researchers to introduce structural modifications into peptides by replacing L-Trp at specific positions. This modification can:

  • Alter the conformation and flexibility of the peptide backbone: The additional methylene group in Boc-L-β-HTP introduces a kink in the peptide chain, which can influence how the peptide folds and interacts with other molecules [].
  • Impact the side chain interactions: The altered position of the aromatic ring in Boc-L-β-HTP compared to L-Trp can affect its interactions with other residues in the peptide or with target molecules [].
  • Improve the stability of the peptide: Boc-L-β-HTP can sometimes enhance the resistance of peptides to enzymatic degradation, making them more suitable for therapeutic applications [].

These structural changes can be used to:

  • Develop new peptide drugs: By modifying the structure of existing peptides, researchers can potentially improve their potency, selectivity, or other desirable properties [].
  • Study protein-protein interactions: By incorporating Boc-L-β-HTP into peptides that mimic specific protein binding regions, researchers can gain insights into how proteins interact with each other [].

Additional Applications

Beyond its role in structural modifications, Boc-L-β-HTP finds applications in other areas of scientific research:

  • Investigating the role of L-Trp in biological processes: By replacing L-Trp with Boc-L-β-HTP in specific proteins, researchers can probe the functional significance of the amino acid in various biological contexts [].
  • Developing fluorescent probes: The aromatic ring of Boc-L-β-HTP can be used to create fluorescently labeled peptides, which are valuable tools for studying cellular processes and protein interactions [].

Boc-L-beta-homotryptophan is a derivative of the amino acid tryptophan, specifically modified at the beta position. Its chemical formula is C17H22N2O4, and it features a tert-butyloxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect the amino group of amino acids during reactions. This compound is notable for its unique structure that allows it to participate in various

  • The mechanism of action of Boc-L-β-HTrp-OH has not been extensively explored in scientific literature. Due to its structural similarity to tryptophan, it might be investigated for its potential role in biological systems similar to tryptophan, but specific details are lacking in publicly available research.
  • No specific safety information on Boc-L-β-HTrp-OH is readily available. As a general precaution, any new or unknown compound should be handled with care in a laboratory setting following standard protocols for organic compounds.
Typical of amino acids and their derivatives:

  • Deprotection Reactions: The Boc group can be removed under acidic conditions, exposing the amine for further reactions.
  • Coupling Reactions: It can participate in peptide bond formation with other amino acids through standard coupling methods, such as using carbodiimides or other coupling agents.
  • Cross-Coupling Reactions: Recent studies have demonstrated its potential in Negishi cross-coupling reactions, enabling the functionalization of tryptophan derivatives .

Boc-L-beta-homotryptophan exhibits significant biological activity due to its structural similarity to tryptophan, which is a precursor for several important biomolecules:

  • Neurotransmitter Synthesis: As a tryptophan derivative, it may influence serotonin synthesis, impacting mood and behavior.
  • Potential Pharmacological

The synthesis of Boc-L-beta-homotryptophan typically involves several steps:

  • Starting Material Preparation: The synthesis often begins with commercially available L-tryptophan or its derivatives.
  • Boc Protection: The amino group is protected using Boc anhydride or a similar reagent.
  • Beta Modification: Specific reagents are used to introduce modifications at the beta position, which may involve alkylation or other functionalization techniques.
  • Purification: The final product is purified using techniques such as chromatography to obtain high purity levels.

Recent advancements have focused on asymmetric synthesis techniques to improve yield and enantiomeric purity .

Boc-L-beta-homotryptophan has various applications in research and industry:

  • Peptide Synthesis: It is frequently used as a building block in the synthesis of peptides and proteins, particularly those requiring specific structural features provided by beta-substituted amino acids.
  • Drug Development: Its potential pharmacological properties make it a candidate for drug development targeting neurological conditions .

Boc-L-beta-homotryptophan can be compared with several similar compounds:

Compound NameStructure TypeUnique Features
Boc-L-tryptophanStandard amino acidDirect precursor for serotonin
Boc-L-beta-homoprolineBeta-substituted amino acidUsed in peptide synthesis with distinct properties
L-homotryptophanHomolog of tryptophanLacks the Boc protecting group; more reactive

Boc-L-beta-homotryptophan stands out due to its beta substitution, which alters its reactivity and biological properties compared to standard tryptophan derivatives.

XLogP3

2.6

Dates

Modify: 2023-08-15

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